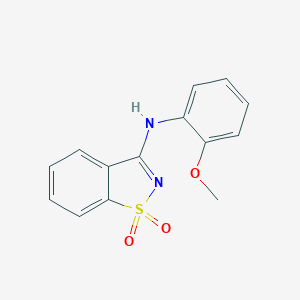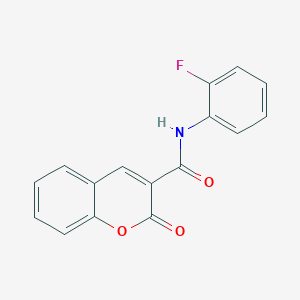
N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide
Vue d'ensemble
Description
“N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide” is a chemical compound. The name suggests that it contains a chromene structure (a benzopyran derivative), a carboxamide group, and a fluorophenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the chromene core, a bicyclic system consisting of a benzene ring fused to a heterocyclic pyran ring. Attached to this core would be a carboxamide group and a 2-fluorophenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the fluorine atom could influence the compound’s reactivity, as fluorine is highly electronegative .Applications De Recherche Scientifique
Crystal Structures Analysis : Research on similar compounds, like N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, has revealed that these molecules are essentially planar and exhibit specific conformations. This understanding is critical for developing applications in material science and drug design (Gomes et al., 2015).
Chemosensor Development : Coumarin fluorophore-based chemosensors have been designed for detecting ions like Cu2+ and H2PO4−. Such chemosensors are essential for environmental monitoring and medical diagnostics (Meng et al., 2018).
Kinase Inhibitors for Cancer Therapy : Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective Met kinase inhibitors, suggesting potential applications in cancer therapy (Schroeder et al., 2009).
Fluorescent Probes for Metal Ions : Certain nitro-3-carboxamide coumarin derivatives have been proposed as fluorescent probes for metal ions like Cu(II), indicating potential applications in analytical chemistry (Bekhradnia et al., 2016).
Anticholinesterase Activity in Neuroscience : Research on N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides demonstrates significant activity toward Acetylcholinesterase (AChE), indicating potential applications in treating neurological disorders like Alzheimer's disease (Ghanei-Nasab et al., 2016).
Eco-Friendly Synthesis for Pharmaceuticals : The synthesis of 2-imino and 2-oxo-2H-chromene-3-carboxamides using eco-friendly approaches has been reported, highlighting their potential in green chemistry applications (Proença & Costa, 2008).
Hydroxyl Radical Detection : N-(3-(3-aminopropylamino)propyl)-2-oxo-2H-chromene-3-carboxamide has been used as a fluorescent hydroxyl radical indicator, suggesting applications in studying oxidative stress and radiation biology (Singh et al., 2008).
Metallo-β-Lactamases Substrate for Antibiotic Resistance Study : A coumarin-based compound has been used to study metallo-β-lactamases, enzymes that confer antibiotic resistance, indicating its potential in combating antibiotic-resistant bacteria (Zhang et al., 2013).
Propriétés
IUPAC Name |
N-(2-fluorophenyl)-2-oxochromene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO3/c17-12-6-2-3-7-13(12)18-15(19)11-9-10-5-1-4-8-14(10)21-16(11)20/h1-9H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKITOYXMXGFQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{2-[4-(dimethylamino)phenyl]vinyl}-3-{4-nitrophenyl}-4(3H)-quinazolinone](/img/structure/B420436.png)
![3-(4-bromophenyl)-2-[2-(4-methoxyphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B420438.png)
![2-[2-(4-bromophenyl)vinyl]-3-{4-nitrophenyl}-4(3H)-quinazolinone](/img/structure/B420441.png)
![2-{[4-(Dimethylamino)benzylidene]amino}benzamide](/img/structure/B420444.png)
![N-[4-(dimethylamino)benzylidene]-N-(tricyclo[4.3.1.1~3,8~]undec-1-ylmethyl)amine](/img/structure/B420446.png)
![2-({[4-(1-adamantyl)phenyl]sulfonyl}amino)-N-(4-bromophenyl)benzamide](/img/structure/B420449.png)
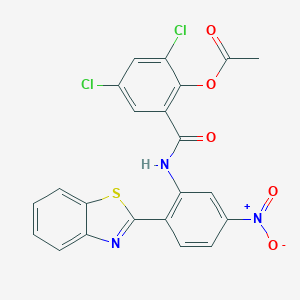
![4-chloro-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B420453.png)
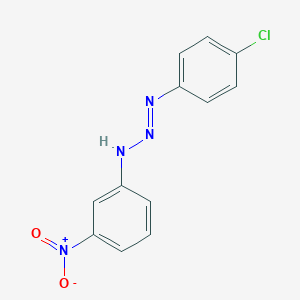
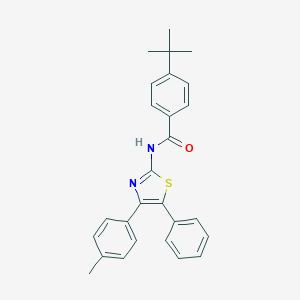
![4-methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B420457.png)
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-methylbenzamide](/img/structure/B420458.png)
![2-[2-(3-bromo-4-methoxyphenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B420459.png)
